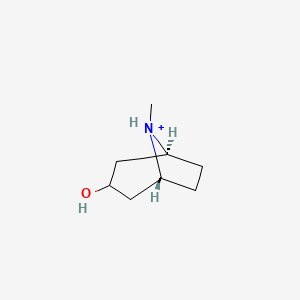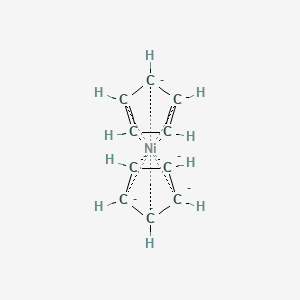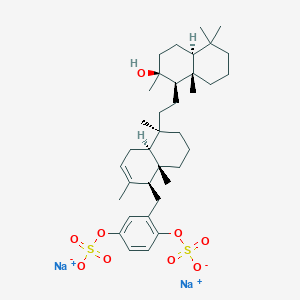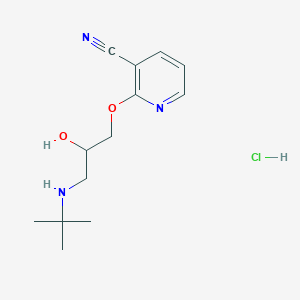
(S)-Ethosuximide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-ethosuximide is the (S)-enantiomer of ethosuximide. It is an enantiomer of a (R)-ethosuximide.
科学的研究の応用
Antiepileptic Effects
(S)-Ethosuximide is recognized for its antiepileptic effects. In the GAERS model of genetic generalized epilepsy, it exhibits disease-modifying antiepileptogenic activity and is associated with a mitigation of behavioral comorbidities (Dezsi et al., 2013). Another study revealed that ethosuximide is effective in reducing epileptogenesis and behavioral comorbidity in rats, suggesting its potential in modifying the disease course of epilepsy (Luijtelaar et al., 2013).
Influence on Sensory Function and Lifespan
Ethosuximide has been shown to disrupt sensory function and extend lifespan in the nematode Caenorhabditis elegans. This implies a novel mechanism of action for ethosuximide in lifespan extension by inhibiting specific chemosensory neurons (Collins et al., 2008).
Mechanism of Action in Neural Activity
The drug's mechanism of action has been studied in the context of its effect on thalamic neurons. Ethosuximide reduces the low-threshold calcium current in thalamic neurons, which is compatible with its anticonvulsant effects in typical absence seizures (Coulter et al., 1989). It also modifies network excitability in the rat entorhinal cortex by increasing GABA release, suggesting a potential cortical target for its anti-absence effects (Greenhill et al., 2012).
Impact on Calcium and Potassium Channels
Ethosuximide's effects on calcium channels in sensory neurons demonstrate its potential mechanism in antiepileptic action, specifically through the reduction of low-threshold calcium currents (Kostyuk et al., 1992). Additionally, it has been found to inhibit G protein-activated inwardly rectifying K+ channels, which may influence its therapeutic effects on epilepsy and other disorders (Kobayashi et al., 2009).
特性
CAS番号 |
39122-19-5 |
|---|---|
分子式 |
C7H11NO2 |
分子量 |
141.17 g/mol |
IUPAC名 |
(3S)-3-ethyl-3-methylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C7H11NO2/c1-3-7(2)4-5(9)8-6(7)10/h3-4H2,1-2H3,(H,8,9,10)/t7-/m0/s1 |
InChIキー |
HAPOVYFOVVWLRS-ZETCQYMHSA-N |
異性体SMILES |
CC[C@]1(CC(=O)NC1=O)C |
SMILES |
CCC1(CC(=O)NC1=O)C |
正規SMILES |
CCC1(CC(=O)NC1=O)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[[[2-(cyclohexylamino)-3,4-dioxo-1-cyclobutenyl]amino]methyl]-N-(4-ethoxyphenyl)benzamide](/img/structure/B1250386.png)









